5-Chloro-2-(ethylsulfonyl)pyridine

描述

Systematic IUPAC Nomenclature and Structural Representation

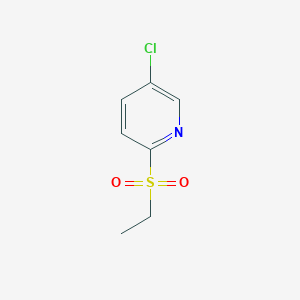

The systematic IUPAC name for 5-Chloro-2-(ethylsulfonyl)pyridine is 5-chloro-2-ethylsulfonylpyridine , derived from its molecular structure. The compound features a pyridine ring substituted with a chlorine atom at position 5 and an ethylsulfonyl group (-SO₂C₂H₅) at position 2. The numbering of the pyridine ring follows IUPAC priority rules, where the sulfonyl group receives the lower positional index compared to the chlorine substituent.

The structural formula is represented as:

$$ \text{C}7\text{H}8\text{ClNO}_2\text{S} $$

with the SMILES notation:

CCS(=O)(=O)C1=NC=C(Cl)C=C1.

A 2D structural depiction highlights the pyridine core, sulfonyl moiety, and chloro substituent in ortho positions relative to the ring nitrogen.

| Property | Description |

|---|---|

| IUPAC Name | 5-chloro-2-ethylsulfonylpyridine |

| Molecular Formula | C₇H₈ClNO₂S |

| SMILES | CCS(=O)(=O)C1=NC=C(Cl)C=C1 |

| Structural Features | Pyridine ring with -SO₂C₂H₅ (position 2) and -Cl (position 5) |

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs employ varied nomenclature for this compound, reflecting regional or historical conventions:

- Synthonix Corporation and ChemScene use This compound.

- PubChem lists 5-Chloro-2-(ethanesulfonyl)pyridine as a synonym, emphasizing the ethane backbone.

- Moldb references 3-Chloro-6-(ethylsulfonyl)pyridine, adopting an alternate numbering system for the pyridine ring.

- AKSci and Sigma-Aldrich include 5-chloro-2-ethylsulfonylpyridine without hyphenation.

These variations arise from differences in sulfonyl group nomenclature (e.g., "ethylsulfonyl" vs. "ethanesulfonyl") and positional numbering. Despite discrepancies, all names unambiguously describe the same molecular structure.

CAS Registry Number and Regulatory Classification

The CAS Registry Number for this compound is 859536-33-7 , a unique identifier validated across PubChem, Sigma-Aldrich, and commercial suppliers. Regulatory classifications include:

The compound is categorized as an organic building block in synthetic chemistry, with no approved industrial or pharmaceutical applications. Its regulatory profile mandates handling by qualified personnel in controlled environments.

属性

IUPAC Name |

5-chloro-2-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBDRTUOQYTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630968 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859536-33-7 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine generally involves two key steps:

- Step 1: Introduction of the ethylsulfonyl group at the 2-position of the pyridine ring.

- Step 2: Ensuring the chloro substituent remains at the 5-position without displacement or reduction.

Two main synthetic approaches are commonly employed for such compounds:

Preparation of 2-Chloro-5-substituted Pyridines (Precursor Stage)

A crucial precursor is 2-chloro-5-ethylpyridine or 2-chloro-5-vinylpyridine, which can be synthesized via:

Suzuki Coupling Reaction:

2-chloro-5-bromopyridine reacts with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base such as sodium carbonate in a biphasic solvent system (glycol dimethyl ether and aqueous sodium carbonate). This yields 2-chloro-5-vinylpyridine intermediates with high yield (~81%).Wittig Reaction:

2-chloro-5-formylpyridine is reacted with methyltriphenylphosphonium bromide in the presence of potassium tert-butoxide in tetrahydrofuran at low temperature, producing 2-chloro-5-vinylpyridine with yields up to 92%.Selective Hydrogenation:

The vinyl group of 2-chloro-5-vinylpyridine is selectively hydrogenated using an iridium-based catalyst (e.g., 5-cyclooctadiene(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate) to yield 2-chloro-5-ethylpyridine.

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl substituent can be introduced at the 2-position of the pyridine ring via the following methods:

Metal-Catalyzed Coupling of Sulfinate Salts with Halopyridines

Reaction:

5-chloro-2-halopyridines (e.g., 2-chloro-5-chloropyridine or 2,5-dichloropyridine) can undergo palladium-catalyzed coupling with sodium ethylsulfinate salts to form this compound. This method is effective for installing sulfone groups directly onto pyridine rings.Conditions:

Typically involves palladium catalysts, phosphine ligands, and bases under inert atmosphere, with solvents such as DMF or DMSO at elevated temperatures.

Oxidation of Pyridyl Ethyl Sulfides

Reaction:

Starting from 5-chloro-2-(ethylthio)pyridine, oxidation with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts the thioether to the corresponding sulfone.Conditions:

Controlled oxidation at low temperature in solvents like dichloromethane or acetonitrile to avoid overoxidation or ring degradation.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 2-chloro-5-bromopyridine, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3, 84°C, 16 h | ~81 | Biphasic system with glycol dimethyl ether and aqueous sodium carbonate |

| 2 | Selective Hydrogenation | 2-chloro-5-vinylpyridine, Iridium catalyst (e.g., [Ir(COD)(py)(PCy3)]PF6), H2, mild conditions | High | High selectivity, avoids dechlorination |

| 3 | Sulfinate Coupling | 5-chloro-2-halopyridine, sodium ethylsulfinate, Pd catalyst, base, DMF or DMSO, elevated temperature | Moderate to High | Direct installation of ethylsulfonyl group |

| 4 | Oxidation of Sulfide | 5-chloro-2-(ethylthio)pyridine, m-CPBA or H2O2, DCM or MeCN, 0–25°C | High | Converts thioether to sulfone without affecting chloro substituent |

Research Findings and Analysis

Selectivity and Yield:

The use of iridium catalysts for hydrogenation of vinyl intermediates to ethyl-substituted pyridines offers high selectivity and yield, preserving the chloro substituent at the 5-position.Catalytic Coupling Efficiency:

Palladium-catalyzed coupling of sulfinate salts with halopyridines is a robust method to introduce sulfone groups, avoiding the use of malodorous thiols and minimizing hazardous byproducts compared to traditional sulfone syntheses.Oxidation Control:

Oxidation of sulfides to sulfones requires careful control of reaction conditions to prevent overoxidation or degradation of the pyridine ring, with m-CPBA and hydrogen peroxide being effective oxidants.Scalability:

The described methods are amenable to scale-up, with continuous flow hydrogenation and coupling reactions improving industrial feasibility.

Summary Table of Preparation Routes

| Route Number | Starting Material | Key Reaction(s) | Catalyst/Reagents | Advantages | Challenges |

|---|---|---|---|---|---|

| 1 | 2-chloro-5-bromopyridine | Suzuki coupling → selective hydrogenation | Pd(PPh3)4, Ir catalyst, H2 | High yield, selective, pure product | Requires expensive catalysts |

| 2 | 5-chloro-2-halopyridine | Pd-catalyzed coupling with sodium ethylsulfinate | Pd catalyst, base, DMF/DMSO | Direct sulfone introduction | Sensitive to reaction conditions |

| 3 | 5-chloro-2-(ethylthio)pyridine | Oxidation to sulfone | m-CPBA or H2O2 | Mild conditions, straightforward | Control of oxidation level |

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions. This reaction is influenced by the electron-withdrawing effect of the ethylsulfonyl group, which activates the pyridine ring for attack by nucleophiles. Key findings include:

-

Ammonia/Amine Substitution : Reaction with amines (e.g., methylamine) at 80–120°C in DMF yields 5-amino-2-(ethylsulfonyl)pyridine derivatives .

-

Thiol Substitution : Thiols replace the chlorine atom in the presence of NaH, forming thioether-linked pyridines .

Table 1: Reaction Conditions for S<sub>N</sub>Ar of 5-Chloro-2-(ethylsulfonyl)pyridine

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF | 100 | 12 | 78 |

| CH<sub>3</sub>NH<sub>2</sub> | Et<sub>3</sub>N | THF | 80 | 6 | 85 |

| HS−R | NaH | DMSO | 120 | 3 | 92 |

Reduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety can be selectively reduced to a thioether or ethyl group under catalytic hydrogenation:

-

Hydrogenation with Iridium Catalysts : Using [Ir(cod)(PCy<sub>3</sub>)py]PF<sub>6</sub> (Cy = cyclohexyl, cod = 1,5-cyclooctadiene), the sulfonyl group is reduced to a thioether without affecting the pyridine ring .

-

LiAlH<sub>4</sub> Reduction : Converts the sulfonyl group to a sulfinic acid derivative.

Table 2: Reduction Conditions and Outcomes

| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| H<sub>2</sub> (1 atm) | Ir(cod)(PCy<sub>3</sub>)py | MeOH | 25 | 5-Chloro-2-(ethylthio)pyridine | 81 |

| LiAlH<sub>4</sub> | – | THF | 0→RT | 5-Chloro-2-(ethylsulfinic)pyridine | 68 |

Oxidation and Sulfonation

The ethylsulfonyl group participates in further oxidation and sulfonation:

-

Oxidation with mCPBA : Converts the sulfonyl group to a sulfonic acid derivative.

-

Sulfonation : Reacts with SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> to form polysulfonated derivatives.

Biological Reactivity

In medicinal chemistry contexts, the compound’s reactivity extends to covalent interactions with biological targets:

-

Glutathione Reactivity : Demonstrates a half-life of 1.4–1.5 hours when reacting with glutathione, indicating moderate stability in physiological conditions .

-

Enzyme Inhibition : The ethylsulfonyl group forms covalent adducts with cysteine residues in proteins (e.g., KEAP1), as shown by X-ray crystallography .

Table 3: Biological Reactivity Profile

| Property | Value/Outcome | Source |

|---|---|---|

| Glutathione half-life | 1.43–1.52 hours | |

| Microsomal clearance (human) | 147 min (half-life) | |

| Caco-2 permeability | 6.39 × 10<sup>−6</sup> cm/s |

Comparative Reactivity with Analogues

The ethylsulfonyl group’s steric and electronic properties differentiate it from related compounds:

Table 4: Reactivity Comparison of Sulfonyl Pyridines

科学研究应用

Synthetic Chemistry Applications

1. Intermediate in Drug Synthesis

5-Chloro-2-(ethylsulfonyl)pyridine serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the ethylsulfonyl group allows for modifications that can enhance the solubility and bioactivity of derivatives.

2. Reaction Mechanisms

The compound can undergo nucleophilic substitution reactions due to the chlorine atom, while the ethylsulfonyl group can participate in sulfonation and oxidation reactions. These reactions are essential for creating derivatives with improved pharmacological properties.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could be a candidate for further drug development targeting infectious diseases.

2. Anticancer Properties

The compound has also been studied for its potential anticancer activities. Its structural features allow it to interact with biological targets, influencing enzyme activity and receptor interactions, which are critical in cancer treatment strategies .

Case Study 1: Antitumor Activity

A study explored the interaction of pyridine derivatives with phosphatidylinositol 3-kinase (PI3K), an important target in cancer therapy. The results indicated that compounds structurally similar to this compound inhibited PI3K activity, showcasing potential as anticancer agents .

Case Study 2: Synthesis and Characterization

A synthesis method was developed for creating derivatives of this compound, focusing on optimizing yields and reducing environmental impact during production. The synthesized compounds were characterized using techniques such as X-ray crystallography, confirming their structural integrity and potential biological activity .

作用机制

The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

相似化合物的比较

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between 5-chloro-2-(ethylsulfonyl)pyridine and analogous compounds:

Pharmacological and Industrial Relevance

- Etoricoxib: A second-generation NSAID, its complex structure (pyridinyl and methylsulfonylphenyl groups) enables high COX-2 selectivity, reducing gastrointestinal side effects compared to non-selective inhibitors .

- 5-Chloro-2-(trifluoromethyl)pyridine : Market analysis data (2020–2025) highlight its industrial scalability, with applications in fluorinated intermediates for electronics and pharmaceuticals .

- 2-Amino-5-chloropyridine: Serves as a precursor for hypnotic agents like zopiclone, leveraging its amino group for further functionalization .

生物活性

5-Chloro-2-(ethylsulfonyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant studies, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₁O₂S, with a molecular weight of approximately 195.66 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an ethylsulfonyl group, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of pyridine can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Minimum Inhibitory Concentrations (MIC) for related compounds suggest that they possess bactericidal properties, with some exhibiting MIC values comparable to established antibiotics like gentamicin .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 62.5 |

| Related Compound A | E. coli | 125 |

| Related Compound B | K. pneumoniae | 15.6 |

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. Its structural features allow for interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that the compound may influence enzyme activity related to cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancer cells. The chlorine atom facilitates nucleophilic substitution reactions, while the ethylsulfonyl group may enhance solubility and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step processes that start from simpler pyridine derivatives. The incorporation of the ethylsulfonyl group can be achieved through sulfonation reactions, which are crucial for developing derivatives with enhanced biological activity .

Case Studies

Several case studies have explored the biological efficacy of pyridine derivatives similar to this compound:

- Covalent Inhibitors of KEAP1 : A study highlighted the selectivity of certain pyridine analogues for the KEAP1-NRF2 pathway, which is critical in cancer biology .

- Antichlamydial Activity : Research on related compounds showed selective activity against Chlamydia, demonstrating potential for developing new treatments against this pathogen .

- Antimicrobial Spectrum : A comprehensive review indicated that small molecules based on pyridine scaffolds exhibited broad-spectrum antibacterial activity, supporting further exploration into their therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(methylsulfanyl)pyridine | Methylsulfanyl group | Smaller alkyl group may influence reactivity |

| 2-Chloro-5-(phenylsulfanyl)pyridine | Phenylsulfanyl group | Aromatic substitution could affect solubility |

| 2-Chloro-5-(butylsulfanyl)pyridine | Butylsulfanyl group | Larger alkyl group introduces steric hindrance |

The specific combination of chlorine and ethylsulfonyl groups in this compound imparts distinct chemical reactivity and potential biological activity not found in other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。